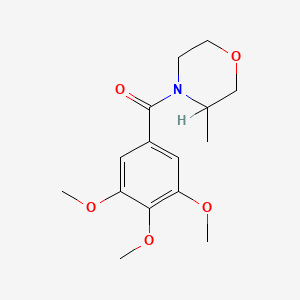

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine

Description

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a synthetic compound featuring a morpholine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety. The compound’s synthesis typically involves acylation reactions using 3,4,5-trimethoxybenzoyl chloride as a key intermediate, followed by coupling with methyl-substituted morpholine derivatives under controlled conditions .

Properties

CAS No. |

64039-12-9 |

|---|---|

Molecular Formula |

C15H21NO5 |

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(3-methylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C15H21NO5/c1-10-9-21-6-5-16(10)15(17)11-7-12(18-2)14(20-4)13(8-11)19-3/h7-8,10H,5-6,9H2,1-4H3 |

InChI Key |

UORGSXHQIIXQJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A common approach involves:

Step 1: Preparation of 3-methylmorpholine intermediate. This can be achieved via selective methylation of morpholine or by ring closure of appropriate amino alcohol precursors.

Step 2: Synthesis of 3,4,5-trimethoxybenzoyl chloride or equivalent activated ester. The 3,4,5-trimethoxybenzoyl moiety is typically prepared from 3,4,5-trimethoxybenzoic acid by conversion to the acid chloride using reagents such as thionyl chloride (SOCl₂).

Step 3: Acylation reaction. The 3-methylmorpholine is reacted with the 3,4,5-trimethoxybenzoyl chloride under controlled conditions (e.g., in the presence of a base like triethylamine) to form the target amide bond at the 4-position.

This approach ensures the formation of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine with good yields and purity.

One-Pot Synthesis Approaches

One-pot multi-step synthesis has been reported for related compounds bearing the 3,4,5-trimethoxybenzoyl group, which could be adapted for this morpholine derivative. For example, a one-pot three-step sequential procedure involving condensation of precursors, nucleophilic substitution, and cyclization has been successfully used for similar heterocyclic systems bearing the 3,4,5-trimethoxybenzoyl substituent.

In such procedures, a suitable amine (e.g., morpholine or its methylated derivative) is reacted sequentially with reagents like dimethyl cyanodithioimidocarbonate, sodium sulfide, and α-bromoacetophenone derivatives bearing the 3,4,5-trimethoxybenzoyl group, followed by cyclization with potassium carbonate to afford the target compound.

This method offers advantages in terms of operational simplicity and potential for scale-up.

Catalyzed Coupling Reactions

Catalytic coupling methods using carbodiimide reagents (e.g., EDCI) and catalysts such as 4-dimethylaminopyridine (DMAP) have been employed for amide bond formation involving 3,4,5-trimethoxybenzoyl derivatives and amines structurally related to morpholine.

The reaction typically involves activation of 3,4,5-trimethoxybenzoic acid or its derivatives with EDCI in the presence of DMAP, followed by nucleophilic attack by the morpholine nitrogen.

This method provides mild reaction conditions and high selectivity, suitable for sensitive substrates.

Comparative Data and Research Outcomes

Although direct detailed studies on 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine are scarce, related compounds with 3,4,5-trimethoxybenzoyl substituents on nitrogen-containing heterocycles have been extensively studied. These studies provide insights into synthetic efficiency and biological activity correlations.

Detailed Research Outcomes

One-pot synthesis and biological evaluation: A study demonstrated that compounds bearing the 3,4,5-trimethoxybenzoyl group synthesized via a one-pot multi-step procedure showed significant antiproliferative activity against tumor cell lines, with key substituents on the heterocyclic ring influencing activity.

Catalytic coupling for morpholine derivatives: The use of EDCI and DMAP in coupling 3,4,5-trimethoxybenzoic acid with morpholine analogs has been shown to yield high-purity amides under mild conditions, facilitating the synthesis of structurally complex derivatives.

Structure-activity relationship (SAR): Modifications at the nitrogen-containing ring and the presence of the 3,4,5-trimethoxybenzoyl group are critical for biological activity. For example, expanding ring size or altering substituents can significantly reduce activity.

Pharmacological relevance: Compounds including 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine analogs have been reported to inhibit key enzymes such as carbonic anhydrases and show potential in overcoming multidrug resistance in cancer cells.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acylation of 3-methylmorpholine | Reaction with 3,4,5-trimethoxybenzoyl chloride | Straightforward, high selectivity | Requires preparation of acid chloride |

| One-pot multi-step synthesis | Sequential condensation, nucleophilic substitution, cyclization | Operational simplicity, scalable | Requires optimization of steps |

| EDCI/DMAP catalyzed coupling | Carbodiimide-mediated amide bond formation | Mild conditions, good yields | Sensitive to moisture, reagent cost |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

Medicine: Research into its potential pharmacological properties, such as psychoactive effects, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine and Analogues

Key Observations:

Role of the Trimethoxybenzoyl Group : The 3,4,5-trimethoxybenzoyl moiety is a recurring pharmacophore in compounds targeting microtubule polymerization (e.g., MPT0B214) and central nervous system (CNS) modulation (e.g., Trimetozine). Its electron-donating methoxy groups enhance aromatic stacking and hydrogen-bonding interactions .

Impact of Morpholine Substitution: The presence of a morpholine ring improves solubility and bioavailability.

Linkage Variations : Trioxazine, an ester analog of Trimetozine, demonstrates that amide-to-ester substitutions can modify hydrolysis rates and pharmacokinetic profiles .

Table 2: Pharmacological Comparison

Key Findings:

- Anticancer Activity: MPT0B214’s aroylquinoline structure highlights the importance of combining the trimethoxybenzoyl group with heterocyclic cores for tubulin inhibition. The target compound’s morpholine ring may lack the planar rigidity required for similar efficacy .

- Metabolic Pathways : Trimetozine undergoes glucuronidation, a detoxification process that may limit its CNS bioavailability. The 3-methyl group in the target compound could sterically hinder such metabolic modifications, extending its half-life .

Notes:

- Synthetic Flexibility : The use of 3,4,5-trimethoxybenzoyl chloride as a common intermediate allows for scalable synthesis of diverse analogs. Catalysts like InCl₃ () or triethylamine () optimize yields .

- Crystallography : Hydrogen-bonding patterns in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () suggest that solid-state stability is influenced by substituent positioning, a factor critical for formulation development.

Biological Activity

3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety. Its molecular formula is with a molecular weight of approximately 275.31 g/mol. The presence of the trimethoxybenzoyl group is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N O₄ |

| Molecular Weight | 275.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Anticancer Properties

Research indicates that derivatives of morpholine compounds exhibit promising anticancer activity. For instance, a study demonstrated that compounds similar to 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine showed significant inhibitory effects on various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells.

Case Study: In Vitro Testing

In vitro assays revealed that the compound exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of microtubule dynamics.

Antimicrobial Activity

Morpholine derivatives have also been evaluated for their antimicrobial properties. In a comparative study, 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The proposed mechanism involves interaction with specific molecular targets such as tubulin and various enzymes involved in cellular metabolism. The trimethoxybenzoyl group is believed to enhance binding affinity to these targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the acylation of morpholine with 3,4,5-trimethoxybenzoyl chloride. This reaction can be optimized by varying reaction conditions such as temperature and solvent.

Synthetic Route:

- Starting Materials: Morpholine and 3,4,5-trimethoxybenzoyl chloride.

- Reaction Conditions: Conduct the reaction in an organic solvent under reflux conditions.

- Purification: Use column chromatography to isolate the desired product.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased lipophilicity |

| Variation in benzoyl substituents | Altered binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.